molecular formula C6H12OS2 B12819829 Isopentyl dithiocarbonate CAS No. 2540-36-5

Isopentyl dithiocarbonate

Cat. No.: B12819829
CAS No.: 2540-36-5
M. Wt: 164.3 g/mol
InChI Key: CONMNFZLRNYHIQ-UHFFFAOYSA-N
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Description

C6H12OS2C_6H_{12}OS_2C6​H12​OS2​

. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. This compound is characterized by its ability to form complexes with metal ions, which makes it valuable in the extraction and processing of minerals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with isopentyl alcohol in the presence of a base, typically sodium hydroxide. The reaction proceeds as follows:

CS2+C5H11OH+NaOHC6H12OS2Na+H2OCS_2 + C_5H_{11}OH + NaOH \rightarrow C_6H_{12}OS_2Na + H_2O CS2​+C5​H11​OH+NaOH→C6​H12​OS2​Na+H2​O

The sodium salt of this compound is then acidified to yield the free dithiocarbonate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopentyl alcohol are mixed under controlled conditions. The reaction is typically carried out at low temperatures to prevent the decomposition of the product. The resulting mixture is then purified through distillation or recrystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides and other sulfur-containing compounds.

    Reduction: It can be reduced to form thiols and other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products:

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Thiols.

    Substitution Products: Various organosulfur compounds depending on the nucleophile used.

Scientific Research Applications

Isopentyl dithiocarbonate has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting metal ions in the body.

    Industry: Widely used in the mining industry as a flotation agent to aid in the separation of valuable minerals from ores.

Mechanism of Action

The mechanism by which isopentyl dithiocarbonate exerts its effects involves the formation of complexes with metal ions. The dithiocarbonate group has a high affinity for metal ions, allowing it to form stable complexes. These complexes can then be manipulated for various applications, such as mineral extraction or targeted drug delivery. The molecular targets include metal ions like copper, zinc, and iron, which are essential for various biological and industrial processes.

Comparison with Similar Compounds

Isopentyl dithiocarbonate can be compared with other dithiocarbonate compounds such as:

    Potassium this compound: Similar in structure but contains a potassium ion instead of a sodium ion.

    Sodium ethyl dithiocarbonate: Contains an ethyl group instead of an isopentyl group, leading to different physical and chemical properties.

    Sodium isobutyl dithiocarbonate: Contains an isobutyl group, which affects its reactivity and applications.

Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly effective in certain industrial applications where other dithiocarbonates may not perform as well.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

CAS No.

2540-36-5

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

3-methylbutoxymethanedithioic acid

InChI

InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

CONMNFZLRNYHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=S)S

Origin of Product

United States

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